4-(1H-pyrazol-1-yl)pyridin-2-amine 4-(1H-pyrazol-1-yl)pyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 1314355-66-2
VCID: VC7583893
InChI: InChI=1S/C8H8N4/c9-8-6-7(2-4-10-8)12-5-1-3-11-12/h1-6H,(H2,9,10)
SMILES: C1=CN(N=C1)C2=CC(=NC=C2)N
Molecular Formula: C8H8N4
Molecular Weight: 160.18

4-(1H-pyrazol-1-yl)pyridin-2-amine

CAS No.: 1314355-66-2

Cat. No.: VC7583893

Molecular Formula: C8H8N4

Molecular Weight: 160.18

* For research use only. Not for human or veterinary use.

4-(1H-pyrazol-1-yl)pyridin-2-amine - 1314355-66-2

Specification

CAS No. 1314355-66-2
Molecular Formula C8H8N4
Molecular Weight 160.18
IUPAC Name 4-pyrazol-1-ylpyridin-2-amine
Standard InChI InChI=1S/C8H8N4/c9-8-6-7(2-4-10-8)12-5-1-3-11-12/h1-6H,(H2,9,10)
Standard InChI Key ZTKJAUMUNNGHDM-UHFFFAOYSA-N
SMILES C1=CN(N=C1)C2=CC(=NC=C2)N

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The molecular structure of 4-(1H-pyrazol-1-yl)pyridin-2-amine (C₈H₈N₄, molecular weight 160.18 g/mol) consists of a pyridine ring linked to a pyrazole moiety via a nitrogen atom . The pyridine ring’s 2-position is occupied by an amine group (-NH₂), while the 4-position connects to the pyrazole’s N1 atom. This arrangement creates a planar, conjugated system that influences electronic properties and molecular interactions. The SMILES notation C1=CN(N=C1)C2=CC(=NC=C2)N and InChI key ZTKJAUMUNNGHDM-UHFFFAOYSA-N provide unambiguous representations of its connectivity .

Spectroscopic and Computational Profiles

Predicted collision cross sections (CCS) for various adducts offer insights into the compound’s gas-phase behavior:

Adductm/zPredicted CCS (Ų)
[M+H]⁺161.08217131.5
[M+Na]⁺183.06411144.7
[M+NH₄]⁺178.10871139.6

These values, derived from ion mobility spectrometry predictions, aid in analytical method development for quality control . Quantum mechanical calculations further reveal a dipole moment of 4.2 D, indicating moderate polarity conducive to solubility in polar aprotic solvents.

Synthetic Methodologies

Two-Step Nucleophilic Substitution and Reduction

A patent-published route (CN113264919A) outlines a scalable synthesis :

Key advantages include commercial availability of starting materials and tolerance for diverse bases (e.g., Cs₂CO₃, CaH₂) . Alternative substrates like 2-methoxy-4-chloropyridine require higher temperatures (120°C) but achieve comparable efficiencies .

Solvent and Base Optimization

Reaction yields vary with solvent polarity:

  • Tetrahydrofuran (THF): 69% yield at 70°C .

  • Dimethylformamide (DMF): 66% yield at 120°C .

  • Toluene: 71% yield with CaH₂ .

Polar aprotic solvents enhance nucleophilicity but may necessitate stringent moisture control. Post-reaction workup typically involves aqueous quenching followed by extraction or filtration, simplifying purification .

Physicochemical and Pharmacological Properties

Stability and Solubility

The compound exhibits moderate thermal stability (decomposition >200°C) and pH-dependent solubility:

  • Aqueous Solubility: 12 mg/mL at pH 7.4 (predicted).

  • LogP: 1.8, indicating balanced lipophilicity for membrane permeability .

Biological Activity of Structural Analogs

While direct studies on 4-(1H-pyrazol-1-yl)pyridin-2-amine are scarce, related pyrazole-pyridine hybrids demonstrate significant bioactivity:

  • Antiproliferative Effects: Analogous compounds inhibit MCF-7 breast cancer cells (IC₅₀ = 3.3 μM) via EGFR-mediated apoptosis .

  • Kinase Inhibition: Pyrazole-amine derivatives exhibit nanomolar affinity for tyrosine kinases, suggesting potential as targeted therapeutics .

Applications in Drug Discovery and Materials Science

Medicinal Chemistry Applications

The amine and pyrazole groups serve as handles for derivatization:

  • Anticancer Agents: Coupling with piperazine or sulfonamide moieties enhances cytotoxicity .

  • Antimicrobial Scaffolds: Hybridization with quinolones improves Gram-positive bacterial inhibition .

Analytical Characterization Techniques

Spectroscopic Methods

  • ¹H NMR: Pyrazole protons resonate at δ 8.2–8.5 ppm (singlet), while pyridine signals appear at δ 7.3–7.8 ppm .

  • Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 161.08, consistent with theoretical values .

Chromatographic Profiling

Reverse-phase HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) achieves baseline separation with a retention time of 6.8 min .

Challenges and Future Directions

Synthetic Limitations

  • Nitro Reduction Selectivity: Over-reduction to hydroxylamine byproducts may occur without precise hydrogenation control .

  • Scale-Up Costs: Palladium catalysts increase production expenses, necessitating ligand optimization .

Research Opportunities

  • In Vivo Toxicity Studies: Evaluate pharmacokinetics and organ-specific accumulation.

  • Computational Design: QSAR models to predict bioactivity and optimize ADME profiles .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator